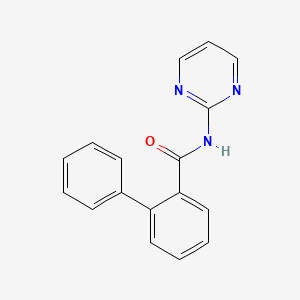

2-phenyl-N-pyrimidin-2-ylbenzamide

Description

2-Phenyl-N-pyrimidin-2-ylbenzamide is a benzamide derivative featuring a pyrimidine substituent at the amide nitrogen. Its molecular structure combines a benzamide core with a pyrimidinyl group and a phenyl ring, conferring unique physicochemical properties. The pyrimidine moiety is critical for interactions with enzymes or receptors, while the benzamide backbone enhances stability and bioavailability.

Properties

IUPAC Name |

2-phenyl-N-pyrimidin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-16(20-17-18-11-6-12-19-17)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12H,(H,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIZRXHZRHXLOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-pyrimidin-2-ylbenzamide typically involves the reaction of 2-aminopyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of 2-phenyl-N-pyrimidin-2-ylbenzamide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-pyrimidin-2-ylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-phenyl-N-pyrimidin-2-ylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-pyrimidin-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This can lead to a decrease in the production of certain metabolites or the inhibition of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Agrochemicals

The compound 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde () shares a pyrimidine heterocycle but differs in functional groups and substitution patterns.

| Property | 2-Phenyl-N-pyrimidin-2-ylbenzamide | 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde |

|---|---|---|

| Core Structure | Benzamide with pyrimidinylamino group | Benzaldehyde with pyrimidinyloxy group |

| Key Substituents | Phenyl, pyrimidin-2-yl | 4,6-Dimethoxypyrimidin-2-yl, aldehyde |

| Biological Role | Potential PBR ligand (hypothesized) | Pesticide intermediate |

| Hydrogen Bonding Capacity | High (amide N–H and pyrimidine N) | Moderate (aldehyde O, pyrimidine O) |

The pyrimidinyloxy group in the agrochemical intermediate facilitates nucleophilic substitution reactions critical for pesticidal activity, whereas the amide linkage in 2-phenyl-N-pyrimidin-2-ylbenzamide may enhance binding to protein targets via hydrogen bonding .

Functional Analogs in Cancer Research

PBR ligands, such as those studied in , share functional similarities with 2-phenyl-N-pyrimidin-2-ylbenzamide due to their heterocyclic motifs. For example:

- PK 11195 : A high-affinity PBR ligand with an isoindole-diazepine structure.

- FGIN-1-27 : A pyridazinylindoleamide PBR ligand.

| Parameter | 2-Phenyl-N-pyrimidin-2-ylbenzamide | PK 11195 | FGIN-1-27 |

|---|---|---|---|

| Binding Affinity (PBR) | Not reported | Kd = 2.1 nM | Kd = 0.8 nM |

| Effect on Cell Proliferation | Unknown | Inhibits MDA-231 growth | Enhances MDA-231 growth |

| Nuclear Cholesterol Transport | Not studied | No effect | Increases by 30% |

Unlike PK 11195, which suppresses cancer cell proliferation, pyrimidine-containing ligands like FGIN-1-27 promote nuclear cholesterol transport in aggressive breast cancer cells (e.g., MDA-231) . The benzamide group in 2-phenyl-N-pyrimidin-2-ylbenzamide may similarly modulate cholesterol dynamics, but this requires experimental validation.

Comparison with Other Benzamide Derivatives

Benzamides with pyridine or imidazole substituents (e.g., N-pyridin-3-ylbenzamide ) exhibit distinct pharmacological profiles:

| Compound | Target | Bioactivity |

|---|---|---|

| 2-Phenyl-N-pyrimidin-2-ylbenzamide | Hypothesized: PBR | Unknown (structural similarity suggests potential cholesterol modulation) |

| N-Pyridin-3-ylbenzamide | Kinase inhibitors | IC50 = 120 nM (EGFR kinase) |

| N-(4-Methoxyphenyl)benzamide | COX-2 inhibitor | IC50 = 1.8 µM (COX-2) |

The pyrimidine ring in 2-phenyl-N-pyrimidin-2-ylbenzamide may confer selectivity for nucleotide-binding domains (e.g., PBR), whereas pyridine or methoxy-substituted analogs target enzymatic active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.